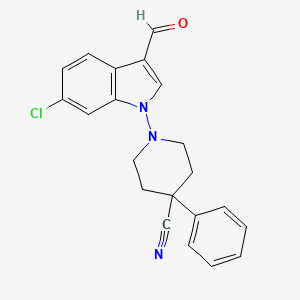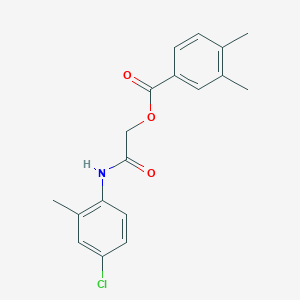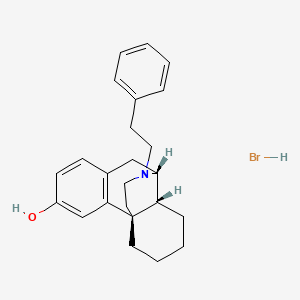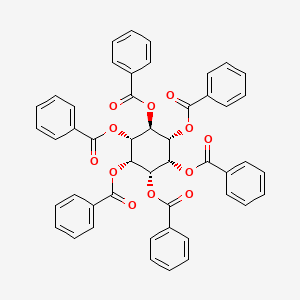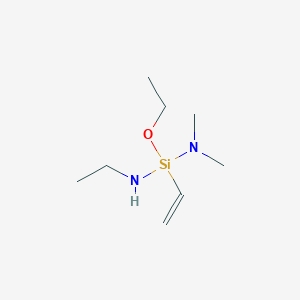![molecular formula C17H13ClN2O4S B14171252 N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}furan-2-carboxamide CAS No. 712296-57-6](/img/structure/B14171252.png)
N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}furan-2-carboxamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a furan ring, a sulfonamide group, and a chlorophenyl group, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}furan-2-carboxamide typically involves the reaction of 3-chlorophenylsulfonamide with 4-aminophenylfuran-2-carboxamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
化学反応の分析
Types of Reactions: N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amines.
Substitution: Various substituted chlorophenyl derivatives.
科学的研究の応用
N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}furan-2-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes or receptors, inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity through hydrophobic interactions. The furan ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
類似化合物との比較
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- Indole derivatives such as indole-3-acetic acid
Comparison: N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}furan-2-carboxamide is unique due to its combination of a furan ring, sulfonamide group, and chlorophenyl group. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, while indole derivatives are known for their biological activity, the presence of the sulfonamide group in this compound provides additional hydrogen bonding capabilities, enhancing its potential as an enzyme inhibitor.
特性
CAS番号 |
712296-57-6 |
|---|---|
分子式 |
C17H13ClN2O4S |
分子量 |
376.8 g/mol |
IUPAC名 |
N-[4-[(3-chlorophenyl)sulfamoyl]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C17H13ClN2O4S/c18-12-3-1-4-14(11-12)20-25(22,23)15-8-6-13(7-9-15)19-17(21)16-5-2-10-24-16/h1-11,20H,(H,19,21) |
InChIキー |
OBXQETUFCMEOQY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


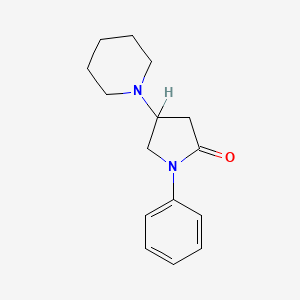
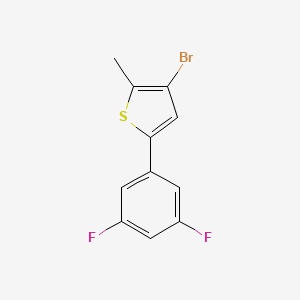
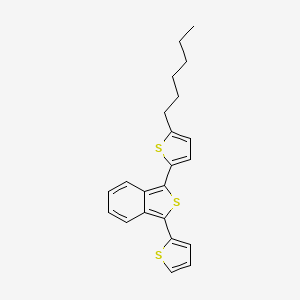
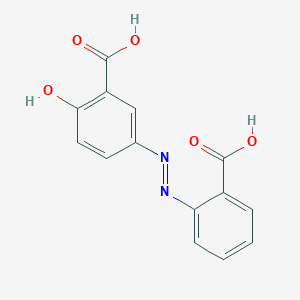
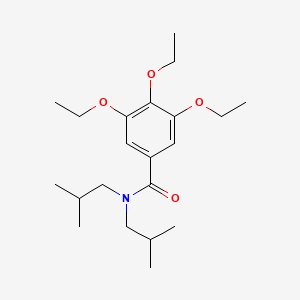
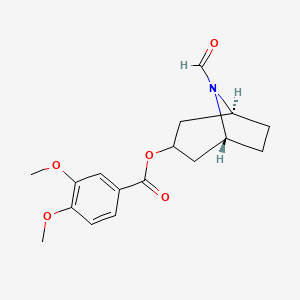
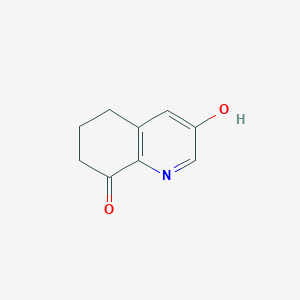
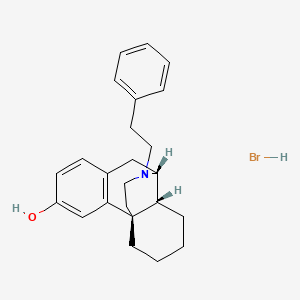
![4-Chloro-3a,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14171225.png)
